4-甲基-1-戊硫醇

描述

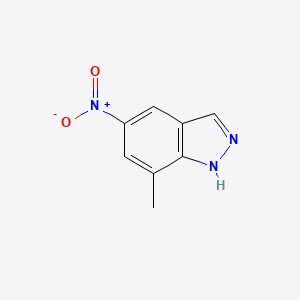

4-Methyl-1-pentanethiol is a compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the chemical behavior and properties that might be expected from 4-Methyl-1-pentanethiol. For instance, 4-methyl-2-pentanol is a structurally related compound and is part of the branched chain saturated alcohols, which are known for their fragrance applications .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was performed using the mixed anhydride method with IBCF/HOBt, characterized by NMR, MS, and IR techniques, and confirmed by X-ray diffraction . This suggests that similar synthetic routes could potentially be applied to 4-Methyl-1-pentanethiol, with appropriate modifications to introduce the thiol group.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methyl-1-pentanethiol has been studied using various techniques. For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined by X-ray diffraction, revealing the presence of inter and intramolecular hydrogen bonds . This information can be useful in predicting the molecular interactions and stability of 4-Methyl-1-pentanethiol.

Chemical Reactions Analysis

The chemical behavior of branched hydrocarbons similar to 4-Methyl-1-pentanethiol has been studied, such as the decomposition and isomerization reactions of 4-methyl-1-pentyl radicals. These radicals undergo beta-bond scission and hydrogen migrations to form various alkenes and short-chain radicals . This indicates that 4-Methyl-1-pentanethiol may also undergo similar reactions under pyrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1-pentanethiol can be inferred from related compounds. For example, 4-methyl-2-pentanol, which shares a similar carbon skeleton, has been reviewed for its toxicologic and dermatologic properties as a fragrance ingredient . The presence of a thiol group in 4-Methyl-1-pentanethiol would likely contribute to a distinct odor and may affect its reactivity and toxicity profile.

科学研究应用

酶抑制研究

4-甲基-1-戊硫醇已在酶抑制的背景下进行研究。例如,4-甲基-1-戊硫醇的衍生物L-亮硫醇被设计为亮氨基肽酶的抑制剂。这种化合物是从L-亮醇合成的,显示出对猪肾微粒氨基肽酶的强有力竞争性抑制(Chan, 1983)。

热分解研究

已研究了相关化合物1-己硫醇的热分解。当在石英管中热分解时,主要含硫分解产物是硫化氢,还有少量硫化物和残留硫(Thompson, Meyer, & Ball, 1952)。

代谢工程

在代谢工程领域,合成像2-甲基-1-丁醇和3-甲基-1-丁醇这样与4-甲基-1-戊硫醇相关的戊醇异构体一直是一个感兴趣的领域。这些化合物具有作为生物燃料的潜在应用,并通过从氨基酸底物进行微生物发酵生产。代谢工程已被用于开发用于生产这些异构体的微生物菌株(Cann & Liao, 2009)。

生物大分子结晶

与4-甲基-1-戊硫醇密切相关的2-甲基-2,4-戊二醇是生物大分子结晶的常用化学添加剂。它结合到蛋白质的疏水位点,通常在螺旋或β-折叠结构的氨基酸残基上。这种结合对蛋白质稳定性产生重要影响(Anand, Pal, & Hilgenfeld, 2002)。

能量存储应用

另一个衍生物聚-4-甲基-1-戊烯被用作介电材料。它在能量存储中有应用,特别是用于电容器。其介电性能与广泛使用的双向拉伸聚丙烯相当(Ghule, Laad, & Tiwari, 2021)。

化学反应动力学

已研究了与4-甲基-1-戊硫醇密切相关的4-甲基-1-戊基自由基的分解动力学。这些自由基经历分解和异构化反应,形成短链自由基和烯烃。这项研究为支链碳氢化合物系统中的反应速率和机制提供了见解(McGivern, Awan, Tsang, & Manion, 2008)。

安全和危害

未来方向

There are potential applications for 4-Methyl-1-pentanethiol in the field of gas separation. For instance, poly(4-methyl-1-pentene) hollow-fiber membranes with high plasma-leakage resistance have been successfully prepared via thermally induced phase separation . This suggests that 4-Methyl-1-pentanethiol could be used in the production of these membranes, offering a promising direction for future research and development .

属性

IUPAC Name |

4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCWCRVSOQKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334643 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-pentanethiol | |

CAS RN |

53897-50-0 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)